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molecular formula C13H11Cl2N B8622836 4-Chloro-2-[(2-chlorophenyl)methyl]aniline CAS No. 56299-47-9

4-Chloro-2-[(2-chlorophenyl)methyl]aniline

Cat. No. B8622836
M. Wt: 252.14 g/mol
InChI Key: NLYWPPDPZODCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396958B2

Procedure details

To 10 g of (2-amino-5-chlorophenyl) (2-chlorophenyl)methanone dissolved in 100 ml of dichloromethane are added at room temperature 18.7 ml of triethylsilane and 14.4 ml of trifluoroborane etherate, and the mixture is refluxed for 18 hours and then maintained at room temperature for 72 hours. The resulting mixture is hydrolysed with 2M sodium hydroxide solution, and the phases are separated by settling. The organic phase is dried over anhydrous sodium sulfate and concentrated. The residue is chromatographed on a column of silica gel, eluting with a cyclohexane/ethyl acetate solvent mixture to give 4.46 g of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two
Quantity
14.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17])=O.C([SiH](CC)CC)C.FB(F)F.[OH-].[Na+]>ClCCl>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([CH2:9][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:17])[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)C1=C(C=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
18.7 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
14.4 mL
Type
reactant
Smiles
FB(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a column of silica gel
WASH
Type
WASH
Details
eluting with a cyclohexane/ethyl acetate solvent mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N)CC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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